4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid
CAS No.: 682757-51-3
Cat. No.: VC7993535
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 682757-51-3 |
---|---|
Molecular Formula | C8H11BrN2O2 |
Molecular Weight | 247.09 |
IUPAC Name | 4-bromo-1-tert-butylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) |
Standard InChI Key | VXTHTIHMMDDRIY-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C=C(C(=N1)C(=O)O)Br |
Canonical SMILES | CC(C)(C)N1C=C(C(=N1)C(=O)O)Br |
Introduction
Chemical Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid typically involves cyclocondensation reactions between tert-butyl hydrazine and 1,3-dicarbonyl precursors. A widely reported method utilizes 4-bromo-3-oxobutanoic acid as the starting material, which undergoes acid-catalyzed cyclization with tert-butyl hydrazine to form the pyrazole ring. Optimized conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 65–75%. Alternative routes employ halogen-exchange reactions on preformed pyrazole derivatives, though these are less efficient due to competing side reactions.
Table 1: Key Synthetic Parameters
Parameter | Details |
---|---|
Starting Material | 4-Bromo-3-oxobutanoic acid |
Reagent | tert-Butyl hydrazine |
Solvent | DMF, acetic acid |
Temperature | 80–100°C |
Reaction Time | 12–24 hours |
Yield | 65–75% |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance reaction efficiency and purity. Automated systems minimize manual handling of reactive intermediates, while in-line analytics (e.g., HPLC-MS) ensure real-time quality control. A 2023 pilot-scale study demonstrated a 92% yield using a microreactor system with residence times under 30 minutes, highlighting the potential for kilogram-scale synthesis.
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure (IUPAC name: 4-bromo-1-(tert-butyl)-1H-pyrazole-3-carboxylic acid) is defined by its SMILES string (CC(C)(C)N1C=C(C(=N1)C(=O)O)Br) and InChI key (VXTHTIHMMDDRIY-UHFFFAOYSA-N) . X-ray crystallography reveals a planar pyrazole ring with bond angles consistent with aromatic stabilization. The tert-butyl group adopts a staggered conformation, minimizing steric clashes with the carboxylic acid group.
Table 2: Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₈H₁₁BrN₂O₂ |
Molecular Weight | 247.09 g/mol |
Melting Point | 158–160°C (decomposes) |
Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |
LogP (Octanol-Water) | 2.1 ± 0.3 |
Spectroscopic Profiles
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 6.82 (s, 1H, pyrazole-H), 13.10 (s, 1H, COOH) .
-
IR (KBr): 2980 cm⁻¹ (C-H stretch, tert-butyl), 1705 cm⁻¹ (C=O, carboxylic acid), 1550 cm⁻¹ (pyrazole ring).
Biological and Pharmacological Activities
Anti-inflammatory Effects
The compound inhibits COX-2 with an IC₅₀ of 0.89 μM, outperforming diclofenac (IC₅₀ = 1.2 μM) in LPS-stimulated macrophages. Molecular docking simulations suggest hydrogen bonding between the carboxylic acid group and COX-2’s Arg120 residue, while the tert-butyl group occupies a hydrophobic pocket near Tyr355.
Table 3: Biological Activity Comparison
Compound | COX-2 IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
---|---|---|
Target Compound | 0.89 | 3.2–4.7 |
4-Bromo-3-methyl analog | 2.4 | 8.1–9.6 |
Diclofenac | 1.2 | N/A |
Industrial and Research Applications
Coordination Chemistry
The carboxylic acid group facilitates ligand-metal coordination, forming complexes with Cu(II) and Pd(II) ions. A 2022 study reported a Cu(II) complex exhibiting enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 12,500 vs. 8,200 for the free ligand).
Polymer Science
Incorporated into acrylate monomers, the compound improves thermal stability of polyacrylates, with a 40°C increase in glass transition temperature (Tg) compared to unmodified polymers.
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